![molecular formula C12H14ClNO3S B2941345 2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 69605-01-2](/img/structure/B2941345.png)
2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid is a useful research compound. Its molecular formula is C12H14ClNO3S and its molecular weight is 287.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Methionine's Role in Protein Synthesis and Structure
Methionine is a critical sulfur-containing amino acid involved in the synthesis of proteins and several metabolic pathways. It acts as the starting amino acid in the synthesis of most eukaryotic proteins. Within proteins, methionine can be found in the hydrophobic core, contributing to the protein's tertiary structure. Some methionine residues are exposed on the protein surface, where they can be susceptible to oxidative damage. The unique chemical properties of sulfur in methionine account for its distinctive role in biochemistry, including its ability to form disulfide bonds, which are crucial for maintaining protein structure and function (Brosnan & Brosnan, 2006).
Methionine and S-Adenosylmethionine (SAMe) in Cellular Biochemistry
S-Adenosyl-L-methionine (SAMe) is a key metabolite in cellular metabolism, derived from methionine. SAMe acts as a universal methyl donor in numerous methylation reactions, including DNA, RNA, and protein methylation, which are essential for cellular regulation and epigenetic modifications. It also participates in aminopropylation and transsulfuration pathways, highlighting its versatility and central role in cellular biochemistry (Bottiglieri, 2002).
Methionine in Imaging and Diagnostic Applications
Methionine's properties have been exploited in medical imaging, particularly in positron emission tomography (PET) for the detection and delineation of brain tumors and metastases. The uptake of radiolabeled methionine in PET imaging provides valuable information for the diagnosis and treatment planning of cerebral gliomas and other brain pathologies, offering a high detection rate and good lesion delineation (Glaudemans et al., 2013).
Methionine's Antioxidant Role
Methionine residues in proteins play a significant role in defending against oxidative stress. Reactive oxygen species can oxidize methionine residues to methionine sulfoxide, which can then be reduced back to methionine by methionine sulfoxide reductases. This mechanism suggests that methionine acts as a catalytic antioxidant within cells, protecting both the proteins in which it is incorporated and other cellular components from oxidative damage (Luo & Levine, 2009).
Methionine's Impact on Metabolism and Disease
Research has shown that methionine plays a pivotal role in metabolism, with implications for diseases such as cancer. Methionine dependency is a phenomenon observed in some cancer cells, which require exogenous methionine for growth. This has led to studies on methionine restriction as a potential strategy for cancer treatment. Methionine restriction has been shown to have effects on lifespan extension and disease prevention, indicating its significant impact on health and disease management (Cavuoto & Fenech, 2012).
特性
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMXUJANQDCASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2941264.png)
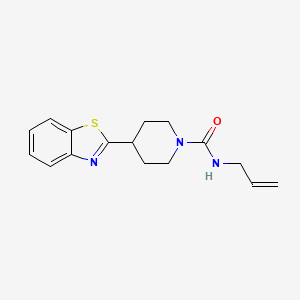
![1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2941266.png)
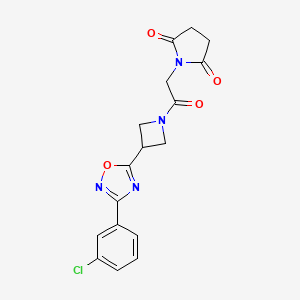
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2941269.png)
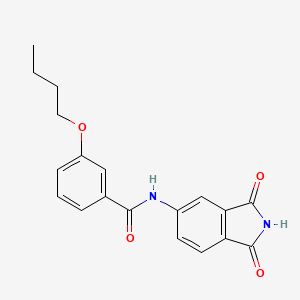
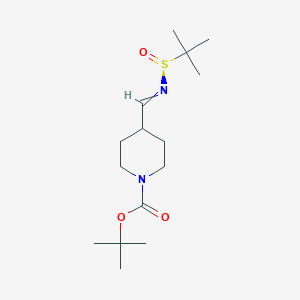
![1-[4-(1H-1,2,4-Triazol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2941276.png)
![methyl 4-[[2-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2941278.png)
![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2941279.png)
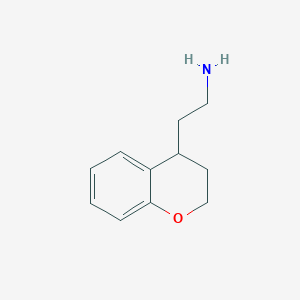
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2941283.png)
![N-(2-METHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B2941285.png)
